Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

概要

説明

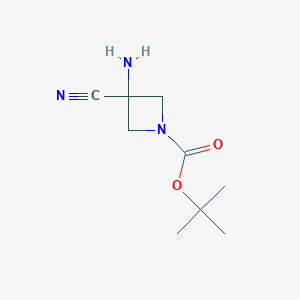

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate is a chemical compound with the molecular formula C9H15N3O2. It is characterized by the presence of a tert-butyl group, an amino group, a cyano group, and an azetidine ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with azetidine-1-carboxylate as the core structure.

Reaction Steps: The azetidine ring is functionalized with an amino group and a cyano group through a series of reactions involving reagents like cyanogen bromide and ammonia.

Protection and Deprotection: The tert-butyl group is often introduced to protect the amino group during synthesis and is later removed if necessary.

Industrial Production Methods:

Batch Production: The compound is produced in batches using controlled reaction conditions to ensure purity and yield.

Purification: Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

Oxidation: The amino group can be oxidized to form various derivatives.

Reduction: The cyano group can be reduced to form amines.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or nitric acid are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation Products: Amides, nitro compounds, etc.

Reduction Products: Primary amines, secondary amines, etc.

Substitution Products: Alkylated azetidines.

科学的研究の応用

Medicinal Chemistry

Anticancer Agents

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate serves as a crucial building block in synthesizing azetidine derivatives that exhibit anticancer properties. Azetidines are increasingly recognized for their potential role as therapeutic agents due to their ability to interact with biological targets involved in cancer progression . Studies have demonstrated that azetidine-3-carboxylic acid derivatives can act as sphingosine-1-phosphate (S1P) receptor agonists, which are promising candidates for treating multiple sclerosis and other inflammatory diseases .

Neurological Disorders

The compound's derivatives have been explored for their effects on neurological disorders. The S1P receptors, targeted by azetidine derivatives, are implicated in regulating cell survival and migration, making them attractive for developing treatments for conditions such as multiple sclerosis and neurodegenerative diseases .

Organic Synthesis

Building Block in Synthesis

this compound is utilized as a versatile building block in organic synthesis. Its unique azetidine ring structure allows it to participate in various chemical reactions, facilitating the formation of new compounds. This capability is essential in expanding the library of potential pharmaceuticals and biologically active molecules derived from azetidine scaffolds.

Functionalization Reactions

The compound can undergo functionalization reactions, leading to the synthesis of more complex molecules. For instance, it can be used to create trifluoromethylthiolated azetidines, which are valuable in medicinal chemistry due to their unique electronic properties . These reactions often involve deprotonation and subsequent substitution reactions, allowing for the introduction of diverse functional groups.

Case Studies

Case Study 1: Synthesis of Sphingosine-1-Phosphate Agonists

In a study exploring the synthesis of S1P receptor agonists, this compound was employed as a starting material. The synthesis involved a series of reactions that yielded high-value azetidine derivatives with demonstrated efficacy in preclinical models of multiple sclerosis . The study highlighted the compound's role in developing novel therapeutic agents targeting specific receptors involved in immune regulation.

Case Study 2: Development of Anticancer Compounds

Another study focused on the use of this compound in synthesizing compounds aimed at inhibiting cancer cell proliferation. The derivatives synthesized displayed significant activity against various cancer cell lines, showcasing the compound's utility in drug discovery efforts targeting cancer therapies.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Active against cancer cell lines |

| Neurological disorder treatments | Potential S1P receptor agonist | |

| Organic Synthesis | Building block for pharmaceuticals | Facilitates diverse functionalization reactions |

| Functionalization leading to new compounds | Enables creation of trifluoromethylthiolated azetidines |

作用機序

The mechanism by which tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses.

Molecular Targets and Pathways Involved:

Enzymes: It may inhibit or activate specific enzymes.

Receptors: It may bind to receptors, triggering signaling pathways.

類似化合物との比較

Tert-butyl 3-cyanoazetidine-1-carboxylate: Similar structure but lacks the amino group.

Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate: Similar structure but with a different substituent on the azetidine ring.

Uniqueness:

The presence of both amino and cyano groups in tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate makes it more reactive and versatile compared to similar compounds.

This compound's unique combination of functional groups and its ability to undergo various chemical reactions make it a valuable tool in scientific research and industrial applications.

Would you like more information on any specific aspect of this compound?

生物活性

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

Molecular Formula: C9H15N3O2

Molecular Weight: Approximately 185.24 g/mol

Structural Features:

- Azetidine Ring: A four-membered cyclic amine structure.

- Amino Group: Contributes to the compound's reactivity and potential interactions with biological targets.

- Cyano Group: Enhances the compound's electrophilic character, which may facilitate various chemical reactions.

This compound's biological activity is attributed to its ability to interact with specific enzymes and receptors. The presence of both amino and cyano groups allows for diverse interactions, potentially leading to inhibition or modulation of biological pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, similar to other amino acid derivatives. For instance, studies have shown that analogs can inhibit neuraminidase, a critical enzyme in viral replication .

- Antimicrobial Activity: Preliminary research suggests that derivatives of this compound exhibit antimicrobial properties, making it a candidate for drug development against infections.

Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves the functionalization of azetidine derivatives through several steps:

- Starting Materials: Azetidine-1-carboxylate is often used as a core structure.

- Reagents: Common reagents include cyanogen bromide and ammonia for introducing cyano and amino groups.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl 3-aminoazetidine-1-carboxylate | C9H16N2O2 | Lacks cyano group | Moderate activity reported |

| Tert-butyl 3-cyanoazetidine-1-carboxylate | C9H14N2O2 | No amino group | Limited studies available |

| Tert-butyl (3-aminoethyl)azetidine-1-carboxylate | C11H20N2O2 | Different alkyl substituent | Potentially active |

Applications in Research and Industry

This compound serves as a versatile intermediate in organic synthesis and pharmaceutical development:

- Drug Development: Its structural characteristics make it a valuable building block for synthesizing biologically active molecules.

- Agrochemicals: The compound can be explored for applications in agrochemical formulations due to its potential biological activities.

特性

IUPAC Name |

tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h5-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLBBSVDHIWMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。